molecular formula C19H24N2O4S B6947591 N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide

Cat. No.: B6947591
M. Wt: 376.5 g/mol
InChI Key: HFLHAXZKKGLNPG-UHFFFAOYSA-N
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Description

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a naphthalene ring, a piperidine ring, and a sulfonamide group

Properties

IUPAC Name

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-2-13-26(24,25)20-15-9-11-21(12-10-15)19(23)17-8-7-14-5-3-4-6-16(14)18(17)22/h3-8,15,20,22H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLHAXZKKGLNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of 1-hydroxynaphthalene-2-carboxylic acid, which can be synthesized through the oxidation of 1-naphthol.

    Coupling with Piperidine: The carboxylic acid group is then activated, often using reagents like thionyl chloride, to form an acyl chloride. This intermediate is then reacted with piperidine to form the corresponding amide.

    Sulfonamide Formation: The final step involves the introduction of the propane-1-sulfonamide group. This can be achieved by reacting the amide with propane-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-naphthoquinone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]methane-1-sulfonamide
  • N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]ethane-1-sulfonamide

Uniqueness

N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring provides aromatic stability, while the piperidine ring offers flexibility and the sulfonamide group enhances solubility and reactivity.

This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications.

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